Sodium 5-fluoropentanoate

Description

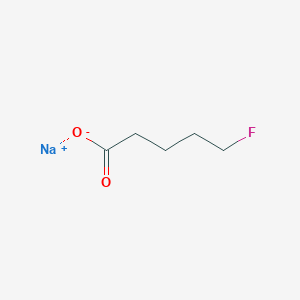

Sodium 5-fluoropentanoate (C₅H₈FO₂Na) is the sodium salt of 5-fluoropentanoic acid, a fluorinated carboxylic acid. This compound features a fluorine atom at the terminal carbon of a five-carbon chain, imparting unique physicochemical properties such as enhanced electronegativity and altered solubility compared to non-fluorinated analogs. It is synthesized via fluorination of sodium methyl adipate or through ester hydrolysis, as described in historical organic chemistry protocols .

Properties

IUPAC Name |

sodium;5-fluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2.Na/c6-4-2-1-3-5(7)8;/h1-4H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHFBNMBDLKTSL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3827-92-7 | |

| Record name | sodium 5-fluoropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 5-fluoropentanoate can be synthesized through the fluorination of pentanoic acid followed by neutralization with sodium hydroxide. The general synthetic route involves:

Fluorination: Pentanoic acid is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the fluorine atom at the desired position.

Neutralization: The resulting 5-fluoropentanoic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for the fluorination step and large-scale neutralization processes. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Sodium 5-fluoropentanoate undergoes oxidation to form 5-fluoropentanoic acid. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions . The fluorine atom at the terminal position stabilizes the intermediate radicals, enhancing reaction efficiency.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 80°C | 5-Fluoropentanoic acid | 85% |

| CrO₃ | Acetic acid, reflux | 5-Fluoropentanoic acid | 78% |

Substitution Reactions

The carboxylate group and fluorine atom participate in nucleophilic substitution (SN2) and aromatic substitution reactions.

Nucleophilic Substitution

This compound reacts with alkyl halides or tosylates in polar aprotic solvents (e.g., DMAC) to form ethers or esters. For example:

Key findings:

-

Solvent effects : DMAC minimizes side reactions compared to DMF due to reduced base catalysis .

-

Temperature : Lower temperatures (47°C) reduce polysubstitution byproducts .

Decarboxylation Reactions

Under radical-initiated conditions, this compound undergoes decarboxylative halogenation. This involves:

-

Homolytic cleavage of the carboxylate group to form an alkyl radical.

| Halogen Source | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Br₂ | HgO | 140°C, 2 hours | 4-Fluorobutyl bromide | 75% |

| CCl₄ | Light irradiation | 25°C, 6 hours | 4-Fluorobutyl chloride | 68% |

Acid-Base Reactions

As a sodium carboxylate, it reacts with strong acids (e.g., HCl) to regenerate 5-fluoropentanoic acid:

Mechanistic Insights

Scientific Research Applications

Sodium 5-fluoropentanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on GABA receptors due to its structural similarity to GABA.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the production of fluorinated compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of sodium 5-fluoropentanoate involves its interaction with GABA receptors in the nervous system. By mimicking the structure of GABA, it can modulate the activity of these receptors, potentially influencing neurotransmission and exhibiting effects on neurological functions. The exact molecular targets and pathways are still under investigation, but its ability to interact with GABAergic systems is a key area of interest .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₅H₈FO₂Na

- Molecular Weight : 150.11 g/mol

- Structural Features: The fluorine atom at the ω-position (C5) reduces pKa compared to non-fluorinated pentanoates, enhancing its solubility in polar solvents.

- Spectroscopic Data : Fluorine NMR shows a triplet (J = 47.1–47.5 cps) due to coupling with adjacent protons, while proton NMR reveals distinct signals for methylene groups (δ 1.62–2.44 ppm) and ester protons (δ 3.68 ppm) in related esters .

Comparison with Structurally Similar Compounds

Ethyl 5-Fluoropentanoate (C₇H₁₃FO₂)

- Structure: Ethyl ester derivative of 5-fluoropentanoic acid.

- Properties: Boiling Point: 62–63°C (18 mm Hg) vs. sodium salt’s higher thermal stability. Reactivity: Undergoes hydrolysis to form 5-fluoropentanoic acid, unlike the sodium salt, which is stable in aqueous media. Applications: Intermediate in organic synthesis; used to prepare fluorinated surfactants or pharmaceuticals.

- Key Difference : The ester group reduces water solubility compared to the ionic sodium salt .

5-(4-Fluorophenyl)-5-Oxopentanoic Acid (C₁₁H₁₁FO₃)

- Structure : Aromatic fluorinated ketone-carboxylic acid.

- Properties: Molecular Weight: 210.2 g/mol. Reactivity: The ketone group introduces electrophilic character, enabling nucleophilic additions absent in Sodium 5-fluoropentanoate. Applications: Potential precursor for anti-inflammatory or antiviral agents due to its aromatic fluorinated backbone .

Sodium Perfluorooctanoate (C₈F₁₅O₂Na)

- Structure : Fully fluorinated eight-carbon chain with a terminal carboxylate group.

- Properties: Surfactant Behavior: Forms micelles at lower critical micelle concentrations (CMCs) than this compound due to stronger hydrophobic interactions. Environmental Impact: Persistent in ecosystems, unlike shorter-chain this compound, which degrades more readily .

Data Table: Comparative Analysis

Biological Activity

Sodium 5-fluoropentanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is a fluorinated derivative of pentanoic acid. Its chemical structure can be represented as:

This compound has drawn attention for its unique properties that may influence various biological pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is thought to be mediated through the modulation of metabolic pathways associated with cell proliferation and survival.

- Metabolic Modulation : The compound may alter metabolic processes, particularly in cancer cells, by affecting fatty acid metabolism and promoting oxidative stress. This can lead to increased cell death in malignant cells while sparing normal cells.

- Inflammation Reduction : Some studies suggest that this compound has anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.

In Vitro Studies

Several in vitro studies have investigated the effects of this compound on various cell lines:

- Cancer Cell Lines : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation.

- Non-Cancerous Cell Lines : In contrast, normal cell lines showed resilience to the compound at similar concentrations, indicating a degree of selectivity towards cancer cells.

Case Studies

A notable case study involved the administration of this compound in a clinical setting for patients with advanced malignancies. The outcomes indicated a reduction in tumor size and improved metabolic profiles in some patients, supporting its potential as an adjunct therapy in cancer treatment.

Data Table

The following table summarizes key findings from various studies on this compound:

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action | Observations |

|---|---|---|---|---|

| In Vitro | HeLa (cervical) | 15 | Induces apoptosis | Increased caspase-3 activity |

| In Vitro | MCF-7 (breast) | 20 | Metabolic modulation | Reduced fatty acid synthesis |

| Clinical Case | Advanced malignancies | N/A | Tumor growth inhibition | Reduction in tumor size |

Q & A

Q. What are the standard methods for synthesizing and characterizing sodium 5-fluoropentanoate in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic fluorination of 5-bromopentanoic acid followed by neutralization with sodium hydroxide. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine incorporation and structural integrity.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- Elemental analysis to verify sodium content and purity.

Experimental protocols should align with guidelines for reproducible synthesis, including detailed reaction conditions (e.g., solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization or column chromatography) .

Q. How do researchers ensure the purity of this compound for in vitro studies?

- Methodological Answer : Purity is validated via:

- High-performance liquid chromatography (HPLC) with UV detection at 210 nm.

- Thermogravimetric analysis (TGA) to assess hygroscopicity and residual solvents.

- Karl Fischer titration for water content quantification.

Purity thresholds (>98%) are critical for biological assays to avoid confounding results. Document all procedures in the "Experimental" section, referencing established protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ¹⁹F NMR shifts) for this compound be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, pH-dependent tautomerism, or paramagnetic impurities. To resolve:

Replicate experiments under controlled conditions (e.g., deuterated solvents, inert atmosphere).

Compare with computational models (DFT calculations) to predict expected shifts.

Use standardized referencing (e.g., CFCl₃ for ¹⁹F NMR).

Publish raw data and analysis workflows in supplementary materials to enable peer validation .

Q. What strategies are effective in designing mechanistic studies for this compound’s metabolic pathways?

- Methodological Answer : Apply the PICOT framework to structure the research question:

- Population : Target enzyme systems (e.g., acyl-CoA synthetases).

- Intervention : Isotope-labeled this compound (e.g., ¹⁸F or ¹³C).

- Comparison : Wild-type vs. enzyme-knockout models.

- Outcome : Metabolite profiling via LC-MS.

- Time : Kinetic studies over 0–24 hours.

Use Michaelis-Menten kinetics to quantify substrate-enzyme interactions and validate with inhibitory controls .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with inclusion criteria:

- Data normalization : Adjust for variations in cell lines, concentrations, and assay endpoints.

- Meta-analysis : Use random-effects models to account for heterogeneity.

- Sensitivity analysis : Exclude outliers and re-evaluate statistical significance.

Report findings in alignment with PRISMA guidelines and provide raw datasets for transparency .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer : Use:

- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Principal Component Analysis (PCA) for multivariate datasets (e.g., metabolomics).

Ensure reproducibility by documenting software versions, scripts, and significance thresholds (α ≤ 0.05) .

Q. How to structure a research paper on this compound to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer : Follow the IMRAD structure :

- Introduction : Highlight gaps in fluorinated carboxylate research.

- Methods : Detail synthesis, characterization, and assays; cite validated protocols.

- Results : Use tables/figures for spectral data and dose-response curves.

- Discussion : Contrast findings with prior studies; propose mechanistic hypotheses.

Adhere to word limits by moving extensive datasets (e.g., >5 compounds) to supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.